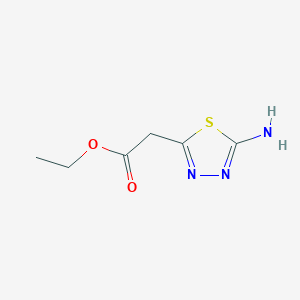

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate

Descripción general

Descripción

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is a compound that belongs to the class of organic compounds known as thiadiazoles . It has been used in the synthesis of various derivatives, such as 3-(5-ethyl-1,3,4-thiadiazol-2-yldiazenyl)-1-methyl-2-phenyl-1H-indole and N-(5-ethyl-[1,3,4]-thiadiazole-2-yl) toluenesulfonamide ligand .

Synthesis Analysis

The synthesis of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate involves several steps. It has been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can be represented by the SMILES stringCCc1nnc(N)s1 . The InChI key for this compound is QXTRPGAMVIONMK-UHFFFAOYSA-N . Chemical Reactions Analysis

The compound has been found to influence the inhibition of copper corrosion in an aerated 0.50M HCl solution, as investigated using gravimetric and electrochemical techniques .Physical And Chemical Properties Analysis

The compound has a molecular weight of 129.18 and a melting point of 200-203°C (lit.) . It is classified under the category of heterocyclic building blocks .Aplicaciones Científicas De Investigación

Pharmaceuticals: Anticancer, Antimicrobial, and Antioxidant Potential

This compound has been studied for its potential in pharmaceutical applications, particularly in the development of new medications with anticancer, antimicrobial, and antioxidant properties . The derivatives of this compound have shown efficacy in inhibiting the growth of cancer cells, combating microbial infections, and neutralizing free radicals that cause oxidative stress.

Corrosion Inhibition

In the field of materials science, Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate has been investigated for its ability to inhibit copper corrosion in acidic environments . This application is crucial for protecting industrial machinery and infrastructure from corrosive damage, thereby extending their operational life and reliability.

Synthesis of Heterocyclic Compounds

The compound serves as a precursor in the synthesis of various heterocyclic compounds, which are a core structure in many drugs and agrochemicals . Its role in the formation of complex molecules is vital for the advancement of organic chemistry and drug discovery.

Dye Manufacturing

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is used in the synthesis of hetarylazoindole dyes . These dyes have applications in textile manufacturing, providing vibrant colors and patterns to fabrics.

Ligand for Coordination Chemistry

The compound has been utilized as a ligand to form complexes with various metals . These complexes can be used in catalysis, material science, and as models for biological systems.

Research on Molecular Interactions

Due to its unique structure, this compound is also used in research to study molecular interactions, such as hydrogen bonding and pi-pi stacking, which are fundamental to understanding the behavior of molecules in different environments .

Mecanismo De Acción

Target of Action

The primary target of Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide .

Mode of Action

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate interacts with the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme .

Biochemical Pathways

The inhibition of the urease enzyme affects the conversion of urea to ammonia and carbon dioxide . This process is crucial for the survival of certain bacteria, such as Helicobacter pylori, as the conversion of urea to ammonia leads to an increase in pH, which is essential for the bacterium’s survival .

Result of Action

The inhibition of the urease enzyme by Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate can potentially disrupt the survival of certain bacteria, such as Helicobacter pylori, that rely on the enzyme’s activity . This could lead to a decrease in the bacterial population, thereby alleviating infections caused by these bacteria .

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H315 - H319 - H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is classified as a combustible solid and requires personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Propiedades

IUPAC Name |

ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2S/c1-2-11-5(10)3-4-8-9-6(7)12-4/h2-3H2,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHRAVYTUHNLCHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NN=C(S1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80303364 | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

CAS RN |

88124-55-4 | |

| Record name | 88124-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80303364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(4-Nitrobenzyl)thio]acetic acid](/img/structure/B1267717.png)

![1,3-Bis(1H-benzo[d]imidazol-2-yl)propane](/img/structure/B1267723.png)

![2-(Benzo[d]thiazol-2-yloxy)acetic acid](/img/structure/B1267729.png)

![n-[4-Chloro-3-(trifluoromethyl)phenyl]formamide](/img/structure/B1267730.png)